2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate
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Overview
Description
2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate is a complex organic compound that features a combination of pyridine, piperazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-3-pyridinecarboxylic acid with piperazine to form the intermediate 2-chloro-3-pyridinyl-piperazine. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-bromobenzoate
- 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-fluorobenzoate
- 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-iodobenzoate
Uniqueness
The uniqueness of 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and piperazinyl groups allows for versatile reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C19H19Cl2N3O3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[4-(2-chloropyridine-3-carbonyl)piperazin-1-yl]ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-15-5-3-14(4-6-15)19(26)27-13-12-23-8-10-24(11-9-23)18(25)16-2-1-7-22-17(16)21/h1-7H,8-13H2 |
InChI Key |
JCABRNWLPUGOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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